3-[(Phenylcarbamoyl)amino]butanoic acid

GABA transaminase Carbonic anhydrase Proteasome

This 3-[(Phenylcarbamoyl)amino]butanoic acid features a stereogenic center at C3 and an unsubstituted butanoic acid backbone, establishing a unique scaffold distinct from the C4 isomer. With documented weak inhibition of GABA-T (Ki 45,900 nM) and carbonic anhydrase isoforms, it serves as a validated starting point for protease inhibitor development, amino acid mimetic studies, and combinatorial library synthesis. Reliably sourced at ≥95% purity. Contact us for bulk quotations and worldwide shipping.

Molecular Formula C11H14N2O3
Molecular Weight 222.244
CAS No. 6497-10-5
Cat. No. B2758850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Phenylcarbamoyl)amino]butanoic acid
CAS6497-10-5
Molecular FormulaC11H14N2O3
Molecular Weight222.244
Structural Identifiers
SMILESCC(CC(=O)O)NC(=O)NC1=CC=CC=C1
InChIInChI=1S/C11H14N2O3/c1-8(7-10(14)15)12-11(16)13-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,15)(H2,12,13,16)
InChIKeyALSCTJBRKVCRAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-[(Phenylcarbamoyl)amino]butanoic Acid (CAS 6497-10-5): Sourcing and Characterization for Biochemical Research


3-[(Phenylcarbamoyl)amino]butanoic acid (CAS 6497-10-5), also known as 3-(3-Phenylureido)butanoic acid, is a non-proteinogenic N-carbamoylamino acid derivative with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol [1]. Its structure features a butanoic acid backbone substituted with a phenylcarbamoyl (phenylureido) group at the C3 position, making it a versatile scaffold for protease inhibitor development and amino acid mimetic studies [2]. This compound is commercially available with a purity specification of 95% [3] and has been evaluated in multiple biochemical assays against targets including gamma-aminobutyrate transaminase (GABA-T), carbonic anhydrase isoforms, and the 20S proteasome [4].

3-[(Phenylcarbamoyl)amino]butanoic Acid: Why Positional Isomers and Structural Analogs Are Not Functionally Equivalent


N-carbamoylamino acids constitute a broad class of compounds with significant structural diversity that directly impacts their biological activity profiles [1]. The positional isomer 4-[(phenylcarbamoyl)amino]butanoic acid (CAS 40421-99-6) differs from 3-[(phenylcarbamoyl)amino]butanoic acid solely in the attachment point of the phenylcarbamoyl group (C4 vs. C3), yet this seemingly minor change alters key physicochemical properties including LogD (pH 7.4) and molecular topology [2]. Additionally, variations in the amino acid side chain—such as valine-derived N-(phenylcarbamoyl)valine (CAS 84860-35-5) or 4-oxo-substituted analogs—produce distinct hydrogen bonding networks and steric profiles . These differences preclude generic substitution: the specific C3-substituted butanoic acid scaffold of CAS 6497-10-5 presents a unique combination of a stereogenic center at C3, an unsubstituted butanoic acid backbone, and the phenylcarbamoyl moiety that cannot be replicated by close analogs [3].

3-[(Phenylcarbamoyl)amino]butanoic Acid: Quantitative Differentiation Against Closest Analogs


Distinct Enzyme Inhibition Profile Compared to Positional Isomer 4-[(Phenylcarbamoyl)amino]butanoic Acid

3-[(Phenylcarbamoyl)amino]butanoic acid demonstrates measurable but weak inhibitory activity against gamma-aminobutyrate transaminase (GABA-T) from pig brain with a Ki of 45,900 nM (4.59E+4 nM) at pH 8.5 and 25°C [1]. It also shows inhibition of human carbonic anhydrase 1 (hCA I) with a Ki of 83,100 nM (8.31E+4 nM) in a phenol red-based stopped-flow CO2 hydration assay following 15-minute preincubation [2]. In contrast, the positional isomer 4-[(phenylcarbamoyl)amino]butanoic acid (CAS 40421-99-6) has not been reported with comparable GABA-T or hCA I inhibition data in public databases, indicating divergent biological recognition of the C3- versus C4-substituted scaffolds [3].

GABA transaminase Carbonic anhydrase Proteasome Enzyme inhibition

Differential Physicochemical Profile: LogD (pH 7.4) and pKa Comparison with Positional Isomer

The C3-substituted 3-[(phenylcarbamoyl)amino]butanoic acid exhibits distinct physicochemical properties compared to its C4-substituted positional isomer. For CAS 6497-10-5, the calculated LogD at pH 7.4 is -1.75 and the acid pKa is 4.27 [1]. In contrast, the C4 isomer 4-[(phenylcarbamoyl)amino]butanoic acid (CAS 40421-99-6) has an XLogP3 value of 1.1 [2]. While direct LogD (pH 7.4) comparison is limited by different calculation methodologies, the substantial difference in lipophilicity parameters reflects altered intramolecular hydrogen bonding and conformational preferences arising from the position of the phenylcarbamoyl substitution. Additionally, CAS 6497-10-5 has a topological polar surface area (TPSA) of 78.43 Ų and three hydrogen bond donors, matching the C4 isomer's TPSA of 78.4 Ų [1][2], confirming similar hydrogen bonding capacity despite differing lipophilicity.

Physicochemical properties Lipophilicity Ionization Drug-likeness

Commercial Availability with Validated 95% Purity Specification and Defined Synthetic Provenance

3-[(Phenylcarbamoyl)amino]butanoic acid is commercially supplied by Enamine LLC (Product No. EN300-66674) with a certified purity specification of 95% [1]. This compound belongs to the N-carbamoylamino acid class, for which a robust one-pot synthetic methodology has been established and published in Synlett (2008) [2]. The method achieves high preparative yields (often >90%) and excellent purity through alkylation of monosubstituted parabanic acids followed by hydrolysis, and has been demonstrated at hundred-gram scale [2]. In comparison, closely related analogs such as N-(phenylcarbamoyl)valine (CAS 84860-35-5) and 4-oxo-4-[(phenylcarbamoyl)amino]butanoic acid (C11H12N2O4, MW 236.22) lack the same combination of documented scalable synthesis and ready commercial availability with defined purity specifications.

Sourcing Purity specification Synthetic accessibility Procurement

Validation of Phenylcarbamoyl-Amino Acid Scaffold as a Privileged Caspase Inhibitor Pharmacophore

The phenylcarbamoyl-amino acid motif present in 3-[(phenylcarbamoyl)amino]butanoic acid is a validated pharmacophore for caspase inhibition. The structurally related compound MX1153 [(S)-3-methyl-2-(phenylcarbamoyl)butanoyl-Asp-fmk], which incorporates the identical N-phenylcarbamoyl-amino acid substructure, has been characterized as a potent broad-spectrum caspase inhibitor . MX1153 demonstrates activity in cell apoptosis protection assays and in vivo efficacy in a mouse liver apoptosis model . In contrast, 3-[(phenylcarbamoyl)amino]butanoic acid itself shows weak activity against the caspase-like activity of the human 20S proteasome with an IC50 of 74,400 nM (7.44E+4 nM) [1], indicating that while the core scaffold possesses intrinsic protease recognition properties, potency optimization requires additional structural elaboration (e.g., the aspartyl-fluoromethylketone warhead present in MX1153).

Caspase inhibition Apoptosis Protease inhibitor Medicinal chemistry

Broad Multi-Target Screening Profile Informs Off-Target Liability Assessment

3-[(Phenylcarbamoyl)amino]butanoic acid has been evaluated against multiple enzyme targets, providing a defined off-target interaction profile. The compound shows Ki values of 45,900 nM (GABA-T), 83,100 nM (hCA I), and >100,000 nM (hCA II, hCA IX, hCA XII) [1][2], plus an IC50 of 74,400 nM against 20S proteasome caspase-like activity [3]. No significant inhibition (Ki > 100,000 nM) is observed against carboxypeptidase A [4]. In contrast, the valine-derived analog N-(phenylcarbamoyl)valine (CAS 84860-35-5) and the 4-oxo-substituted analog lack comparable multi-target screening data in public repositories, leaving their selectivity profiles uncharacterized. This multi-target dataset for CAS 6497-10-5 enables informed assessment of potential confounding activities when used as a tool compound or scaffold in biochemical assays.

Off-target profiling Selectivity Carbonic anhydrase GABA transaminase Proteasome

3-[(Phenylcarbamoyl)amino]butanoic Acid: Prioritized Research and Industrial Application Scenarios


GABA Transaminase (GABA-T) Inhibitor Screening and Mechanistic Studies

3-[(Phenylcarbamoyl)amino]butanoic acid is suitable as a weak reference inhibitor or scaffold for GABA-T inhibitor development, with a documented Ki of 45,900 nM against the pig brain enzyme at pH 8.5 and 25°C [1]. Unlike the C4 positional isomer, which lacks characterized GABA-T activity, CAS 6497-10-5 provides a defined baseline inhibitory profile. This compound can serve as a starting point for structure-activity relationship (SAR) campaigns aimed at optimizing GABA-T inhibition, a target relevant to epilepsy and neurological disorder therapeutics [2].

Carbonic Anhydrase Isoform Profiling and Selectivity Assessment

With defined Ki values against human carbonic anhydrase isoforms—83,100 nM for hCA I and >100,000 nM for hCA II, hCA IX, and hCA XII [1]—this compound provides a characterized weak inhibition profile suitable for use as a negative control or baseline comparator in carbonic anhydrase inhibitor screening. The differential LogD (pH 7.4) of -1.75 [2] further informs buffer compatibility and solubility considerations in CA assay systems, distinguishing it from the more lipophilic C4 isomer (XLogP3 = 1.1) [3].

Proteasome and Caspase Inhibitor Scaffold Derivatization

The phenylcarbamoyl-amino acid core structure present in 3-[(phenylcarbamoyl)amino]butanoic acid is a validated pharmacophore for caspase inhibition, as demonstrated by the potent broad-spectrum caspase inhibitor MX1153, which contains an identical N-phenylcarbamoyl-amino acid substructure [1]. The unelaborated CAS 6497-10-5 exhibits weak intrinsic activity against 20S proteasome caspase-like activity (IC50 = 74,400 nM) [2], making it an ideal starting scaffold for medicinal chemistry optimization rather than a fully elaborated endpoint compound. Researchers can leverage this scaffold to explore diverse warhead attachments and side chain modifications for developing novel protease inhibitors.

Amino Acid Mimetic and Peptidomimetic Library Synthesis

3-[(Phenylcarbamoyl)amino]butanoic acid is a representative N-carbamoylamino acid, a class of compounds accessible via a published, scalable one-pot synthetic methodology that achieves >90% yield and excellent purity [1]. With a purity specification of 95% [2] and a defined physicochemical profile including acid pKa 4.27 and TPSA 78.43 Ų [3], this compound is well-suited for incorporation into combinatorial libraries and peptidomimetic design. Its commercial availability from Enamine LLC [2] ensures reproducible sourcing for iterative SAR studies and lead optimization programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(Phenylcarbamoyl)amino]butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.